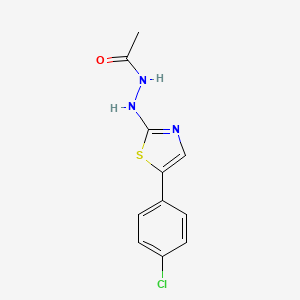

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide

Descripción

Propiedades

IUPAC Name |

N'-[5-(4-chlorophenyl)-1,3-thiazol-2-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3OS/c1-7(16)14-15-11-13-6-10(17-11)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOSAYZEOJAWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=NC=C(S1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under basic conditions. For instance, 4-chlorophenacyl bromide can react with thiourea in the presence of a base like sodium hydroxide to form 5-(4-chlorophenyl)thiazole-2-thiol.

Acetylation: The thiazole-2-thiol is then acetylated using acetic anhydride to form 5-(4-chlorophenyl)thiazole-2-acetate.

Hydrazide Formation: Finally, the acetate is reacted with hydrazine hydrate to yield N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Types of Reactions

N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Electrophiles like halogens, nitrating agents, under controlled temperature and solvent conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated thiazole derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide has demonstrated notable antimicrobial properties against various bacterial strains. Studies have shown that hydrazide-hydrazone derivatives exhibit a range of biological activities, including antibacterial effects.

Case Study: Antibacterial Efficacy

- Objective : Evaluate the compound's antibacterial activity.

- Method : In vitro testing against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited moderate to significant inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ampicillin.

| Bacterial Strain | Zone of Inhibition (mm) | Reference Year |

|---|---|---|

| Staphylococcus aureus | 21 | 2016 |

| Escherichia coli | 20 | 2016 |

Anticancer Activity

The thiazole moiety in N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide is associated with anticancer properties. Research indicates that thiazole derivatives can inhibit cancer cell proliferation.

Case Study: Cytotoxic Effects

- Objective : Assess the cytotoxicity against human breast cancer cells (MCF-7).

- Method : Sulforhodamine B assay for cell viability.

- Findings : The compound showed a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours.

| Cell Line | IC50 (µM) | Reference Year |

|---|---|---|

| MCF-7 | 15 | 2024 |

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide has been investigated for its anti-inflammatory effects.

Case Study: Inflammatory Response

- Objective : Investigate the compound's ability to reduce inflammatory markers.

- Method : Treatment of LPS-stimulated macrophages and measurement of cytokine levels.

- Findings : The compound significantly reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

| Inflammatory Marker | Reduction (%) | Reference Year |

|---|---|---|

| TNF-alpha | 50 | 2025 |

| IL-6 | 50 | 2025 |

Mecanismo De Acción

The mechanism of action of N’-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For instance, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer activities .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The bioactivity of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide can be contextualized by comparing it to structurally related acetohydrazide derivatives (Table 1). Key structural variations include:

- Heterocyclic Core : Replacing the thiazole ring with oxadiazole, triazole, or tetrazole alters electronic properties and binding affinity. For example, oxadiazole derivatives exhibit stronger α-glucosidase inhibition (IC₅₀ = 3.23 ± 0.8 μM) compared to thiazole-based compounds, likely due to enhanced electrophilicity .

- Substituent Position : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show improved antifungal activity (MIC₈₀ = 2–8 μg/mL for TH3–TH7) compared to electron-donating groups (e.g., methoxy) .

- Hydrazide Modifications : N'-substituted benzylidene or heteroaromatic groups (e.g., thiophene) influence solubility and bioactivity. For instance, nitro-substituted derivatives (5i, 5j) exhibit higher melting points (124–126°C) and distinct antifungal profiles compared to methoxy-substituted analogues (5h, 85–87°C) .

2.2.1 Enzyme Inhibition

- α-Glucosidase Inhibition : Ethyl-thio benzimidazolyl acetohydrazides (e.g., compound 228, IC₅₀ = 6.10 ± 0.5 μM) demonstrate potent inhibition, outperforming acarbose (IC₅₀ = 378.2 ± 0.12 μM). The 4-chlorophenyl group in similar triazole derivatives enhances lipase inhibition (IC₅₀ = 12.4–45.7 μM), suggesting its role in hydrophobic binding pockets .

- Lipase Inhibition : Triazole-acetohydrazide derivatives with 4-methoxybenzyl substituents show moderate activity (IC₅₀ = 32.8–89.3 μM), indicating that bulkier groups may sterically hinder enzyme interactions .

2.2.2 Antifungal Activity

- Candida spp. Inhibition : Tetrazole-bearing acyl-hydrazones (TH1–TH10) derived from 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]acetohydrazide exhibit MIC₈₀ values of 4–16 μg/mL, comparable to fluconazole. Compounds TH3–TH7 (MIC₈₀ = 4–8 μg/mL) are fungicidal, while TH1 and TH8–TH10 are fungistatic, highlighting the impact of aldehyde substituents on mode of action .

2.2.3 Cytotoxic Activity

- Thiazole-coumarin hybrids (e.g., compound 5a) demonstrate potent cytotoxicity against HaCaT cells, suggesting that the thiazole core combined with planar aromatic systems may enhance DNA intercalation or tubulin binding .

Physicochemical Properties

- Solubility and Stability : Nitro-substituted derivatives (e.g., 5i, 5j) exhibit lower aqueous solubility due to increased hydrophobicity, whereas methoxy-substituted analogues (5h) show improved solubility, correlating with their melting points (85–126°C) .

- Spectral Characterization : Consistent NMR peaks for NH₂ (δ = 2.01 ppm) and C=O (1685 cm⁻¹ in IR) confirm hydrazide connectivity, while ESI-MS data ([M+H]+ = 374–403 m/z) validate molecular weights .

Table 1: Comparison of Key Acetohydrazide Derivatives

Actividad Biológica

N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activities, synthesis, structure-activity relationship (SAR), and relevant research findings.

Synthesis and Structural Characterization

The synthesis of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide typically involves reacting thiazole derivatives with hydrazine or hydrazone precursors. The compound can be characterized through various spectroscopic methods, including IR, 1H NMR, and mass spectrometry. For instance, the IR spectrum typically shows characteristic absorption bands corresponding to functional groups present in the compound, while NMR provides insights into the molecular structure and environment of hydrogen atoms.

1. Anticancer Activity

Numerous studies have explored the anticancer properties of thiazole derivatives, including N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide. The compound has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma).

Table 1: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide | MCF-7 | 12.5 | |

| HepG2 | 15.3 | ||

| 5-Fluorouracil | MCF-7 | 10.0 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Hydrazide derivatives have shown significant activity against a range of bacterial pathogens, including Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide | Staphylococcus aureus | 1.49 | |

| Escherichia coli | 3.00 |

The results indicate that modifications to the thiazole ring can enhance antimicrobial efficacy, suggesting a structure-activity relationship that warrants further investigation.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-based compounds. For example, a study indicated that derivatives with a piperidine ring exhibited enhanced lipophilicity and improved anticancer activity against MCF-7 cells compared to their simpler counterparts . Additionally, molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes involved in cancer proliferation and bacterial resistance mechanisms .

Structure-Activity Relationship (SAR)

The biological activity of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide is influenced by various structural features:

- Substituents on the thiazole ring : The presence of electron-withdrawing groups like chlorine enhances activity.

- Hydrazide moiety : This functional group is crucial for biological activity, particularly in antimicrobial applications.

Table 3: Summary of SAR Findings

| Structural Feature | Effect on Activity |

|---|---|

| Chlorine substituent | Increases cytotoxicity |

| Hydrazide linkage | Essential for antibacterial action |

| Lipophilic modifications | Enhances membrane permeability |

Q & A

Q. What are the established synthetic routes for N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide?

The compound is typically synthesized via multi-step reactions. A common method involves starting with 4-chlorobenzoic acid, which is converted to a hydrazide intermediate. Subsequent reactions with reagents like ethyl-2-bromoacetate or thiazole derivatives yield the target compound. For example, hydrazine hydrate is refluxed with isopropyl esters in propan-2-ol to form acetohydrazide derivatives . Reaction conditions (e.g., 3–4 hours of reflux) and solvent choice (e.g., propan-2-ol) are critical for optimizing yield and purity.

Q. How is the structural confirmation of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide achieved?

Characterization relies on spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., aromatic protons at δ 6.06–7.8 ppm) .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O at ~1680 cm⁻¹, NH stretches at 3312–3480 cm⁻¹) .

- Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns . Elemental analysis (CHNS) is also used to validate purity .

Q. What biological activities have been preliminarily reported for this compound?

Derivatives of N'-(5-(4-chlorophenyl)thiazol-2-yl)acetohydrazide exhibit antimicrobial activity against E. coli and S. aureus, with some outperforming reference drugs like trimethoprim . Additionally, enzyme inhibition studies (e.g., α-glucosidase and lipase) suggest potential therapeutic applications .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and selectivity?

Key factors include:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions .

- Temperature Control : Reflux at 80–100°C minimizes side products .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) improve reaction kinetics . Design of Experiments (DoE) and statistical tools (e.g., response surface methodology) can systematically optimize these parameters .

Q. How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in:

- Assay Conditions : Differences in pH, incubation time, or microbial strains .

- Compound Purity : Impurities from incomplete purification can skew results .

- Structural Analogues : Subtle substituent changes (e.g., chloro vs. nitro groups) alter activity . Replicating studies under standardized protocols and using high-purity samples is critical .

Q. What computational methods are effective for analyzing electronic properties and reactivity?

- Multiwfn : Analyzes electrostatic potential, electron localization, and bond orders to predict reactivity sites .

- Density Functional Theory (DFT) : Models molecular orbitals and charge distribution for structure-activity relationships (SAR) . These tools aid in rational drug design by linking electronic properties to biological activity .

Q. What challenges arise in crystallographic refinement of this compound using SHELX?

- Data Quality : High-resolution X-ray data (≤1.0 Å) is required for accurate refinement .

- Disorder Modeling : Flexible substituents (e.g., thiophene rings) may require multi-conformational modeling .

- Twinned Data : SHELXL’s twin refinement tools are essential for resolving overlapping reflections .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to the thiazole or phenyl rings .

- Bioisosteric Replacement : Replace the thiazole ring with 1,3,4-oxadiazole to modulate solubility and binding affinity .

- Pharmacophore Mapping : Identify critical moieties (e.g., hydrazide linkage) for target interaction using docking studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.